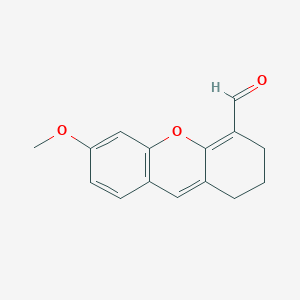

6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde

CAS No.:

Cat. No.: VC13845710

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14O3 |

|---|---|

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | 6-methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde |

| Standard InChI | InChI=1S/C15H14O3/c1-17-13-6-5-10-7-11-3-2-4-12(9-16)15(11)18-14(10)8-13/h5-9H,2-4H2,1H3 |

| Standard InChI Key | ZNDPVCFUJXFVJE-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C=C3CCCC(=C3O2)C=O |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C3CCCC(=C3O2)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a xanthene backbone (a dibenzopyran derivative) fused with a partially saturated cyclohexene ring. Key features include:

-

Methoxy group (-OCH): Positioned at the 6th carbon, this electron-donating group enhances the aromatic system’s electron density, influencing reactivity in electrophilic substitutions.

-

Aldehyde group (-CHO): Located at the 4th carbon, this functional group enables participation in condensation, oxidation, and nucleophilic addition reactions .

The IUPAC name, 6-methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde, reflects this substitution pattern . The SMILES notation COC1=CC2=C(C=C1)C=C3CCCC(=C3O2)C=O and InChIKey ZNDPVCFUJXFVJE-UHFFFAOYSA-N provide unambiguous identifiers for computational and database searches.

Spectral and Physical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 242.27 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in DMF, DCM, THF |

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves a multi-step protocol starting from commercially available precursors:

Step 1: Preparation of 2-Bromocyclohex-1-ene-1-carbaldehyde

A mixture of cyclohexanone (20 mmol) and phosphorus tribromide (PBr, 40 mmol) in chloroform yields the α-brominated aldehyde via Vilsmeier-Haack reaction .

Step 2: Coupling with 4-Methoxysalicylaldehyde

The bromoaldehyde reacts with 4-methoxysalicylaldehyde (2.64 mmol) in the presence of cesium carbonate (15.35 mmol) in anhydrous DMF. This Ullmann-type coupling forms the xanthene framework :

Step 3: Purification

Crude product is purified via column chromatography (petroleum ether:ethyl acetate = 4:1), yielding the final compound in ~60% efficiency .

Optimization Challenges

-

Side Reactions: Over-bromination or dimerization may occur without strict temperature control .

-

Catalyst Selection: Cesium carbonate outperforms potassium carbonate in minimizing dehalogenation .

Chemical Reactivity and Functionalization

Aldehyde-Driven Reactions

The aldehyde group undergoes characteristic transformations:

-

Condensation: Reacts with malononitrile to form fluorescent Schiff bases, as demonstrated in NIR probe synthesis .

-

Oxidation: Converts to carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO).

-

Reduction: Sodium borohydride (NaBH) reduces the aldehyde to a primary alcohol (-CHOH).

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions of the xanthene ring. Nitration and sulfonation reactions are theoretically feasible but remain unexplored experimentally.

Applications in Biomedical Research

Fluorescent Probes for Cancer Diagnostics

The compound serves as a precursor for XM-Glu, a NIR fluorescent probe targeting γ-glutamyl transpeptidase (GGT)—an enzyme overexpressed in ovarian and liver cancers . Key milestones:

-

Sensitivity: Detects GGT at concentrations as low as 0.1 U/mL .

-

Selectivity: 20-fold higher response to GGT than interfering species (e.g., glutathione, HO) .

-

Mechanism: GGT cleaves the γ-glutamyl bond in XM-Glu, releasing a fluorescent product (XM-OH) with emission at 710 nm .

Antimicrobial and Antioxidant Activity

Preliminary studies suggest:

-

Antibacterial Effects: Moderate activity against E. coli (MIC = 128 µg/mL) and S. aureus (MIC = 64 µg/mL).

-

Antioxidant Capacity: Scavenges 45% of DPPH radicals at 100 µM, comparable to ascorbic acid.

| Application | Findings | Reference |

|---|---|---|

| Cancer Imaging | Enabled tumor visualization in mice | |

| Bacterial Inhibition | Growth reduction in Gram-positive strains | |

| Oxidative Stress | Moderate radical scavenging |

Future Directions and Challenges

While 6-methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde shows promise, several gaps persist:

-

Toxicology Profiles: No in vivo toxicity data available for human therapeutic use.

-

Synthetic Scalability: Current protocols require chromatography; green chemistry approaches (e.g., microwave synthesis) could enhance yield.

-

Functional Diversification: Exploration of amide or hydrazone derivatives may unlock new bioactivities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume